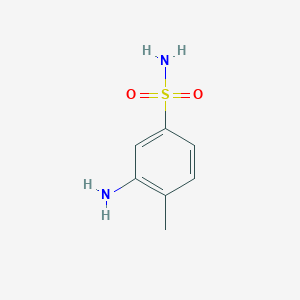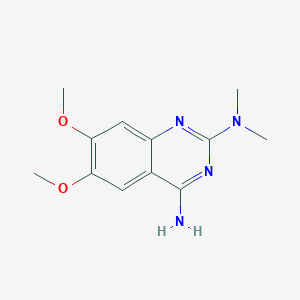
6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine
Overview
Description
Quinazoline derivatives have been recognized for their diverse pharmacological properties, which include applications in treating conditions such as hypertension, viral infections, tumors, and malaria. The compound 6,7-dimethoxyquinazoline-2,4-diamines, in particular, has been the subject of research due to its potential as an antimalarial agent. A significant number of these compounds have been synthesized and evaluated for their antimalarial activity, leading to the identification of promising drug leads such as 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which has shown high antimalarial activity .
Synthesis Analysis
The synthesis of 6,7-dimethoxyquinazoline derivatives involves starting with precursors such as thioacylhydrazones and acetylamino thioacylhydrazones. These compounds undergo cyclization to form the desired quinazoline structures. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved through this method. However, attempts to synthesize related compounds can sometimes result in unexpected products, such as the formation of thiadiazoloquinazolines instead of the intended thiobenzamidates .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxyquinazoline-2,4-diamines is characterized by the presence of two methoxy groups at positions 6 and 7 of the quinazoline ring. This structure is crucial for the pharmacological activity of these compounds. The presence of additional substituents, such as the N4-(1-phenylethyl) and 2-(pyrrolidin-1-yl) groups, can significantly enhance the antimalarial activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives can be complex, as demonstrated by the synthesis of related compounds. For instance, the reaction of nitroquinolines with dimethylamine in alcohol can lead to both aminodehalogenation and nucleophilic substitution of methoxy groups. These reactions are important for modifying the structure of quinazoline derivatives to achieve desired properties and biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxyquinazoline-2,4-diamines are influenced by their molecular structure. The electron-donating methoxy groups and the presence of nitrogen atoms in the quinazoline ring contribute to the compound's basicity and potential to form salts. These properties are relevant for the solubility, stability, and bioavailability of the compound, which are critical factors in drug development .
Scientific Research Applications
Antimalarial Drug Development
6,7-dimethoxyquinazoline-2,4-diamines have been identified as promising antimalarial drug leads. A specific derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibited high antimalarial activity, highlighting the potential of these compounds in treating malaria (Mizukawa et al., 2021).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel quinazoline derivatives through [4+2] cycloaddition and subsequent chemical transformations, indicating its versatility in synthetic organic chemistry (Chioua et al., 2002).
Alpha 1-Adrenoceptor Antagonists
Derivatives of 6,7-dimethoxyquinazoline have shown significant potential as alpha 1-adrenoceptor antagonists and antihypertensive agents, demonstrating high binding affinities and selectivity in vitro, as well as effective antihypertensive properties in vivo (Campbell et al., 1988).
Analgesic and Anti-Inflammatory Effects
One study highlighted the analgesic and anti-inflammatory effects of a specific compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, underscoring the potential therapeutic applications of these compounds in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
Safety And Hazards
properties
IUPAC Name |
6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12/h5-6H,1-4H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALPLGVFZRCLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine | |
CAS RN |
19216-53-6 | |
| Record name | 2,4-Quinazolinediamine, 6,7-dimethoxy-N2,N2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-dimethylamino-6,7-dimethoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VRC6C8HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






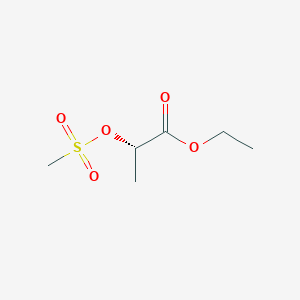



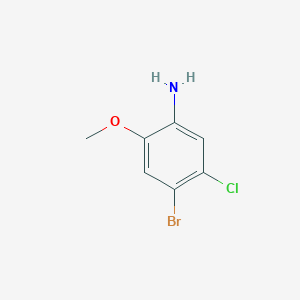

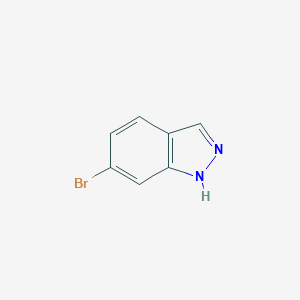
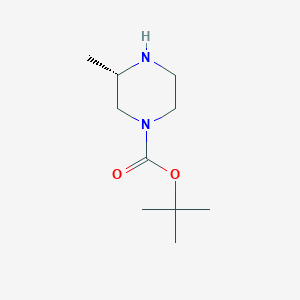
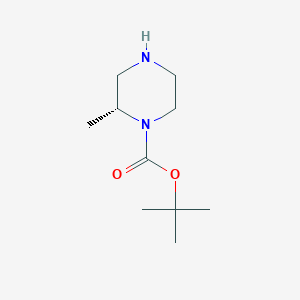
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
